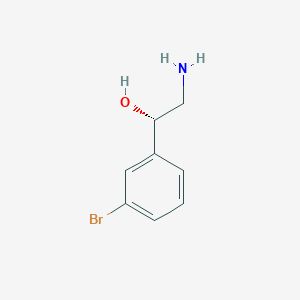

(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL

Description

(S)-2-Amino-1-(3-bromophenyl)ethan-1-OL is a chiral amino alcohol with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀BrNO, with an average mass of 216.078 g/mol and a monoisotopic mass of 214.994576 g/mol . The compound features a stereocenter at the β-carbon of the ethanolamine backbone, conferring (S)-configuration. It is used in pharmaceutical and synthetic chemistry, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(1S)-2-amino-1-(3-bromophenyl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |

InChI Key |

MKDZOLCWDXTLIF-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CN)O |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen-Substituted Phenyl Ethanolamines

Key structural analogues differ in halogen type (Br, Cl, F), substituent position (meta, para), and stereochemistry. Below is a comparative analysis:

Key Observations :

Chlorine (Cl) and Fluorine (F): These smaller halogens improve metabolic stability and solubility due to higher electronegativity .

Substituent Position :

- Meta vs. Para : Meta-substituted compounds (e.g., 3-Br, 3-Cl) exhibit distinct electronic effects compared to para-substituted analogues, influencing reactivity in nucleophilic substitution or coupling reactions .

Stereochemical Purity: The (R)-configured fluorophenyl ethanol derivatives achieved 87–90% stereochemical purity via chiral HPLC, suggesting challenges in resolving enantiomers during synthesis .

Research Implications and Gaps

Biological Activity: No direct data on the target compound’s bioactivity is provided. However, halogen position and stereochemistry are known to influence receptor binding (e.g., β-adrenergic receptors in nebivolol metabolites) .

Metabolic Pathways: Nebivolol’s metabolite (2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol) undergoes N-dealkylation , but the metabolic fate of the bromophenyl analogue remains unexplored.

Stereochemical Optimization : Improved asymmetric synthesis methods are needed to enhance enantiomeric purity for brominated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.